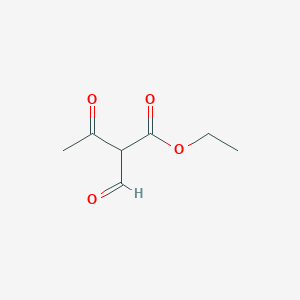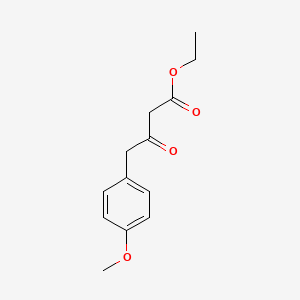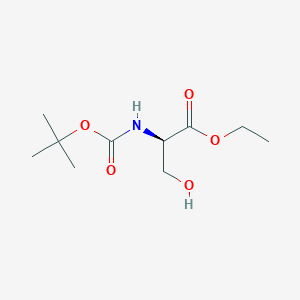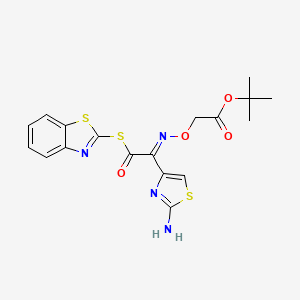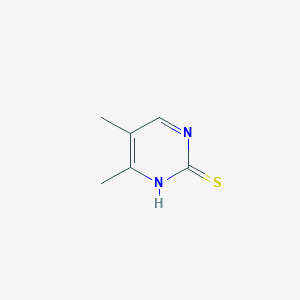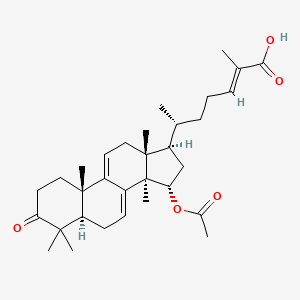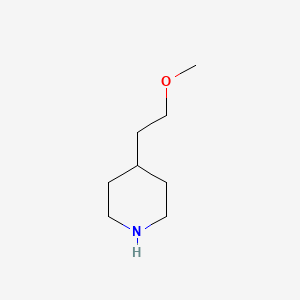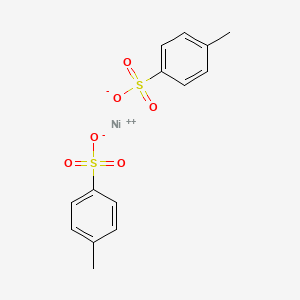
Nickel(II) p-Toluenesulfonate
Vue d'ensemble
Description
Nickel(II) p-Toluenesulfonate, also known as Nickel (ii) p-toluenesulfonate hexahydrate, is a compound of nickel . Its IUPAC name is nickel (2+) bis (4-methylbenzenesulfonate) hexahydrate . The CAS number is 6944-05-4 .
Molecular Structure Analysis
The molecular formula of Nickel(II) p-Toluenesulfonate is 2C7H7O3S.Ni.6H2O . The InChI code is 1S/2C7H8O3S.Ni.6H2O/c21-6-2-4-7 (5-3-6)11 (8,9)10;;;;;;;/h22-5H,1H3, (H,8,9,10);;6*1H2/q;;+2;;;;;;/p-2 .Physical And Chemical Properties Analysis
Nickel(II) p-Toluenesulfonate is a solid at 20 degrees Celsius . It is soluble in water . Unfortunately, the search for more physical and chemical properties expired.Applications De Recherche Scientifique
Electronics
Nickel(II) p-Toluenesulfonate is utilized in the field of electronics, particularly in optoelectronic applications. It has been found to contribute to the development of non-linear optical materials which are crucial for photonic devices . These materials are essential for the advancement of technologies such as optical limiters and laser-driven applications.
Medicine
In medical research, transition metal tosylates like Nickel(II) p-Toluenesulfonate are valuable for their potential use in radiopharmaceutical chemistry. They can facilitate the fluorination of aromatic and allylic carbons, which is a critical step in the synthesis of various radiopharmaceuticals .
Catalysis
Nickel(II) p-Toluenesulfonate serves as a catalyst in chemical reactions. Its properties enable a broad range of innovative reaction development due to its facile oxidative addition and access to multiple oxidation states, making it a significant component in homogeneous nickel catalysis .
Materials Science
In materials science, Nickel(II) p-Toluenesulfonate is used to prepare binary transition metal tosylates. These compounds are essential starting materials due to their high crystalline yields and solubility in many polar solvents, which are beneficial for various synthesis applications .
Chemical Synthesis
Nickel(II) p-Toluenesulfonate is involved in chemical synthesis where it acts as a mediator or catalyst. It is particularly useful in synthesis steps like Claisen rearrangements and acetal deprotection, contributing to the creation of complex organic molecules .
Environmental Science
Nickel sulfide-based photocatalysts, which can be derived from Nickel(II) p-Toluenesulfonate, are used for environmental water remediation. They play a significant role in the degradation of organic contaminants in water, showcasing their importance in environmental science .
Energy Storage
In the domain of energy storage, Nickel(II) p-Toluenesulfonate is researched as an electrolyte additive in lithium-ion batteries. It contributes to the formation of a stable solid electrolyte interphase (SEI) layer, which is crucial for the performance and longevity of batteries .
Agriculture
Nickel(II) p-Toluenesulfonate has agricultural applications as well. It has been studied for its effectiveness in optimizing the growth and yield of crops like soybeans, demonstrating its versatility beyond industrial and scientific applications .
Safety and Hazards
Nickel(II) p-Toluenesulfonate can cause skin irritation, serious eye irritation, and damage to organs through prolonged or repeated exposure . It may also cause an allergic skin reaction, allergy or asthma symptoms, or breathing difficulties if inhaled . It is classified as potentially carcinogenic .
Propriétés
IUPAC Name |
4-methylbenzenesulfonate;nickel(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H8O3S.Ni/c2*1-6-2-4-7(5-3-6)11(8,9)10;/h2*2-5H,1H3,(H,8,9,10);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYLMOYUCOPIRT-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].[Ni+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14NiO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nickel(II) p-Toluenesulfonate | |
CAS RN |
6944-05-4 | |
| Record name | Nickel(II) p-Toluenesulfonate Hexahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




